4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

Catalog No.
S12351487
CAS No.
M.F
C9H7FN2O2
M. Wt
194.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

Product Name

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid

IUPAC Name

4-fluoro-2-methylindazole-6-carboxylic acid

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

InChI

InChI=1S/C9H7FN2O2/c1-12-4-6-7(10)2-5(9(13)14)3-8(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

MLMMZNZVOGOTIM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)O)F

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique structure that includes a fluorine atom and a carboxylic acid group. This compound is notable for its diverse chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The molecular formula for this compound is C9H7FN2O2C_9H_7FN_2O_2, with a molecular weight of approximately 194.16 g/mol .

  • Oxidation: This reaction can convert the compound into its corresponding oxides using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form derivatives through the use of lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: Functional groups can be substituted via halogenation or electrophilic aromatic substitution, using reagents like N-bromosuccinimide or sulfuric acid.

Research indicates that 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid exhibits various biological activities. Compounds within the indazole family are often investigated for their potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom can enhance the compound's interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

The synthesis of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid typically involves several steps:

  • Starting Materials: The synthesis often begins with the reaction of 2-fluoroaniline and ethyl acetoacetate.
  • Cyclization: Under basic conditions, cyclization occurs to form the indazole structure.
  • Carboxylation: Subsequent reactions introduce the carboxylic acid functional group, completing the synthesis.

Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity .

4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biological Research: The compound is studied for its potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.
  • Material Science: Its unique chemical properties make it useful in developing new materials and chemical processes .

Several compounds share structural similarities with 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid. Here are some notable examples:

Compound NameKey Differences
2-Methyl-2H-indazole-6-carboxylic acidLacks fluorine; different reactivity
6-Chloro-2-methyl-2H-indazole-6-carboxylic acidContains chlorine instead of fluorine; altered properties
4-Fluoro-1H-indazole-6-carboxylic acidDifferent position of fluorine; affects biological activity

Uniqueness

The uniqueness of 4-Fluoro-2-methyl-2H-indazole-6-carboxylic acid lies in the presence of the fluorine atom, which significantly influences its chemical reactivity, stability, and interaction with biological targets compared to its analogs. This feature may enhance its potential as a therapeutic agent in various medical applications .

Diazotization and Thermal Cyclization

The indazole nucleus is frequently constructed via diazotization of ortho-substituted aniline derivatives followed by thermal cyclization. A representative protocol involves treating 4-bromo-3-fluoro-2-methylaniline with isoamyl nitrite in acetic acid at 80–130°C for 3–4 hours, achieving cyclization yields exceeding 79%. The methyl group at position 2 directs cyclization through steric and electronic effects, while the fluorine atom at position 4 remains intact due to the mild reaction conditions.

Critical parameters influencing cyclization efficiency include:

  • Solvent selection: Toluene/acetic acid mixtures (3:1 v/v) optimize solubility while minimizing esterification side reactions
  • Nitrosating agent stoichiometry: 1.2 equivalents of isoamyl nitrite ensures complete diazotization without over-nitrosation
  • Temperature gradient: Gradual heating from 90°C to 130°C over 2 hours prevents decomposition of thermally labile intermediates

Transition Metal-Catalyzed Cyclizations

Palladium-mediated cross-couplings enable modular assembly of the indazole scaffold. Suzuki-Miyaura coupling of 6-boronic ester indazole precursors with fluorinated aryl halides demonstrates particular utility for introducing the 4-fluoro substituent. Nickel-catalyzed [2+2+1] cycloadditions of alkynes and nitriles present alternative routes, though these methods require optimization for methyl group incorporation at position 2.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.04915563 g/mol

Monoisotopic Mass

194.04915563 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types